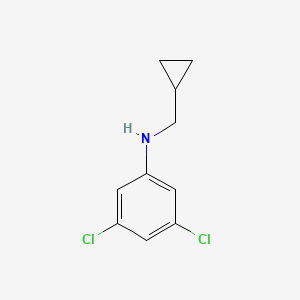

3,5-dichloro-N-(cyclopropylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

3,5-dichloro-N-(cyclopropylmethyl)aniline |

InChI |

InChI=1S/C10H11Cl2N/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |

InChI Key |

IIZXUVMNUZKALR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Aniline (B41778) Nitrogen Center

The lone pair of electrons on the nitrogen atom is central to the reactivity of the aniline functional group, rendering it both nucleophilic and basic.

Nucleophilic Properties and Alkylation/Acylation Patterns

The nitrogen atom in 3,5-dichloro-N-(cyclopropylmethyl)aniline possesses a lone pair of electrons, making it a nucleophilic center capable of attacking electron-deficient species. quora.com This property is fundamental to its role as an intermediate in the synthesis of more complex molecules. The nucleophilicity of the nitrogen is, however, moderated by two opposing electronic effects. The two chlorine atoms on the aromatic ring are strongly electron-withdrawing, which decreases the electron density on the nitrogen atom through the inductive effect, thereby reducing its nucleophilicity compared to aniline. Conversely, the N-alkyl (cyclopropylmethyl) group is electron-donating, which helps to counteract the deactivating effect of the chlorine atoms to some extent.

This nucleophilic character allows the compound to undergo typical amine reactions such as alkylation and acylation when treated with suitable electrophiles. For instance, in the synthesis of fungicides, this aniline derivative is known to react with acyl chlorides or other activated carbonyl compounds in acylation reactions to form amide linkages.

Protonation Equilibria and Basicity Considerations

The basicity of an aniline is a measure of the availability of the nitrogen's lone pair to accept a proton. For this compound, the basicity is significantly influenced by the electronic properties of the ring substituents. The parent compound, 3,5-dichloroaniline (B42879), has a pKa value of 2.5. nih.gov The presence of two electron-withdrawing chlorine atoms substantially reduces the basicity compared to aniline (pKa 4.6) by pulling electron density away from the nitrogen atom.

The N-cyclopropylmethyl group, being an alkyl group, is electron-donating and would be expected to slightly increase the basicity compared to 3,5-dichloroaniline. However, the dominant effect remains the strong electron withdrawal by the two chlorine atoms. Therefore, this compound is a weak base. This low basicity means that at neutral pH, the compound exists predominantly in its non-protonated, free-base form.

Table 1: Comparison of Basicity (pKa) of Substituted Anilines

| Compound | pKa Value | Substituent Effects |

|---|---|---|

| Aniline | 4.6 | Reference compound |

| 3,5-Dichloroaniline | 2.5 | Two electron-withdrawing Cl atoms decrease basicity |

| This compound | Estimated ~2.7-3.0 | Electron-donating alkyl group slightly increases basicity relative to 3,5-dichloroaniline |

Note: The pKa for this compound is an estimate based on known substituent effects.

Reactivity of the Chlorinated Aromatic Ring System

The reactivity of the benzene (B151609) ring is governed by the combined electronic effects of the amino group and the two chlorine atoms.

Influence of Chlorine Substituents on Aromatic Reactivity

Substituents on an aromatic ring can be classified as either activating or deactivating towards electrophilic aromatic substitution. The N-(cyclopropylmethyl)amino group is a powerful activating group because the nitrogen lone pair can donate electron density into the ring through resonance. byjus.com This increases the ring's nucleophilicity, making it more reactive towards electrophiles. wikipedia.org

Potential for Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides unless the ring is activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (the halogen). libretexts.orgwikipedia.orgpressbooks.pubmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.pub

In this compound, the aromatic ring is substituted with an electron-donating amino group and two chlorine atoms. The amino group deactivates the ring towards nucleophilic attack. While the chlorine atoms are electron-withdrawing, their effect alone is insufficient to activate the ring for SNAr under standard conditions. acs.org Therefore, nucleophilic aromatic substitution on this compound is unlikely to occur except under very harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles.

Electrophilic Aromatic Substitution: Regioselectivity and Limitations

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. youtube.com The regiochemical outcome—the position where the new substituent attaches—is determined by the directing effects of the groups already present on the ring. youtube.com

-N(H)CH₂-c-Pr (N-(cyclopropylmethyl)amino) group: This is a strong activating group and an ortho, para-director. It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). byjus.com

-Cl (Chloro) groups: These are deactivating groups but are also ortho, para-directors due to resonance stabilization of the intermediate carbocation. youtube.comquora.comvedantu.com

In this compound, the directing effects must be considered in concert. The powerful ortho, para-directing ability of the amino group is the dominant factor. The available positions for substitution are C2, C4, and C6.

Attack at C2 or C6 (ortho to the amino group): This is sterically hindered by the adjacent chlorine atom and the N-cyclopropylmethyl group.

Attack at C4 (para to the amino group): This position is the most electronically activated by the amino group and is sterically accessible.

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C4 position. The reaction would be slower than that of aniline itself due to the deactivating inductive effect of the two chlorine atoms.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Outcome for this compound |

|---|---|---|---|---|

| -N(H)CH₂-c-Pr | C1 | Activating | Ortho, Para | Directs to C2, C4, C6 |

| -Cl | C3 | Deactivating | Ortho, Para | Directs to C2, C4 |

| -Cl | C5 | Deactivating | Ortho, Para | Directs to C4, C6 |

Note: The combined directing effects strongly favor substitution at the C4 position, which is para to the activating amino group and ortho to both deactivating chloro groups.

Chemical Stability and Degradation Pathways

The stability of this compound under various environmental conditions is a critical aspect of its chemical profile. Understanding its degradation pathways is essential for predicting its persistence and potential transformation products.

Hydrolytic Stability under Varying pH Conditions

No specific data on the hydrolytic stability of this compound across a range of pH values is currently available. Hydrolysis studies would be necessary to determine the compound's susceptibility to degradation in aqueous environments. Such studies would typically involve incubating the compound in buffered solutions at acidic, neutral, and alkaline pH and monitoring its concentration over time. The results would indicate whether the N-cyclopropylmethyl group or the chloro-substituted aniline ring is prone to hydrolysis under these conditions.

Photochemical Transformation Mechanisms of Aniline Derivatives

While general principles of photochemical transformation of aniline derivatives are known, specific studies on this compound are not documented. Research in this area would involve exposing the compound to simulated or natural sunlight to investigate its photostability. Potential photochemical transformations could involve the cleavage of the N-C bond, reactions involving the cyclopropyl (B3062369) ring, or transformations of the dichlorinated aromatic ring, potentially leading to the formation of various photoproducts.

Oxidative and Reductive Chemical Degradation Processes

Information regarding the oxidative and reductive degradation of this compound is not available in the current body of scientific literature. Oxidative degradation studies would explore the compound's reactivity with common environmental oxidants. Conversely, reductive degradation studies would assess its stability under reducing conditions, which could, for example, lead to dechlorination of the aromatic ring.

Elucidation of Reaction Mechanisms for this compound Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for predicting its behavior in various chemical environments. Mechanistic studies would aim to identify the intermediates and transition states involved in its degradation and reaction pathways. While general mechanisms for the transformation of N-alkylanilines and compounds containing cyclopropylmethyl groups have been proposed in other contexts, their specific applicability to this compound has not been experimentally verified. Future research could employ techniques such as kinetic studies, product analysis, and computational modeling to elucidate these mechanisms.

Computational Chemical Studies

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's reactivity and physical properties. Computational models are employed to predict the most stable geometries and explore the molecule's conformational flexibility.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic structure of molecules like 3,5-dichloro-N-(cyclopropylmethyl)aniline. researchgate.netnih.gov Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations typically show that the aniline (B41778) ring is nearly planar, with the nitrogen atom exhibiting a slightly pyramidal geometry. The electronic structure analysis from these calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's chemical reactivity and electronic transitions. researchgate.net

Table 1: Calculated Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C-N | ~1.40 Å | |

| N-CH₂ | ~1.46 Å | |

| C(ring)-C(ring) | ~1.39 Å | |

| Bond Angle | C-N-C | ~122° |

| Cl-C-C | ~120° | |

| Dihedral Angle | C-C-N-C | Variable (see conformational analysis) |

Note: These are typical values based on similar structures and serve for illustrative purposes.

The cyclopropylmethyl group attached to the nitrogen atom introduces conformational flexibility. The rotation around the N-CH₂ and CH₂-cyclopropyl bonds leads to different spatial arrangements, or conformers, with varying energies. uwlax.edu Computational studies can map this conformational landscape by systematically rotating these bonds and calculating the potential energy at each step. This analysis often reveals the most stable conformer, which is typically a staggered arrangement that minimizes steric hindrance between the cyclopropyl (B3062369) group and the aniline ring. uwlax.edu The energy barriers between different conformers can also be calculated, providing insight into the molecule's dynamic behavior in solution. uwlax.edu

The distribution of electron density within the this compound molecule can be visualized using electrostatic potential (ESP) maps. researchgate.net These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. In a typical ESP map of this compound, negative potential (often colored red or orange) would be concentrated around the electronegative chlorine and nitrogen atoms, indicating regions susceptible to electrophilic attack. researchgate.net Conversely, positive potential (colored blue) would be found around the hydrogen atoms, particularly the N-H proton, highlighting areas prone to nucleophilic attack. researchgate.netresearchgate.net This information is invaluable for predicting intermolecular interactions and the molecule's reactivity.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which are essential for the identification and characterization of the compound.

Theoretical vibrational analysis is a powerful tool for interpreting experimental IR and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical spectrum can be generated. researchgate.netresearchgate.net These calculated frequencies are often scaled to better match experimental data. researchgate.net The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, characteristic vibrational modes would include N-H stretching, C-Cl stretching, aromatic C-H stretching, and vibrations of the cyclopropyl ring. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3450 |

| Aromatic C-H | Stretching | ~3100-3000 |

| CH₂ (Aliphatic) | Stretching | ~2950-2850 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-N | Stretching | ~1300-1200 |

| C-Cl | Stretching | ~800-600 |

Note: These are representative values and would be refined by specific calculations.

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be predicted. These predicted spectra are invaluable for assigning the signals in experimental NMR data, especially for complex molecules where signal overlap can occur. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the chlorine atoms and the cyclopropylmethyl group.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C NMR | |

| C-Cl | ~135 |

| C-N | ~150 |

| Aromatic C-H | ~115-130 |

| CH₂ | ~55 |

| CH (cyclopropyl) | ~10 |

| CH₂ (cyclopropyl) | ~5 |

| ¹H NMR | |

| N-H | ~4.0 |

| Aromatic H | ~6.5-7.0 |

| CH₂ | ~3.0 |

| CH (cyclopropyl) | ~0.8 |

| CH₂ (cyclopropyl) | ~0.2-0.5 |

Note: These are estimated values for illustrative purposes.

Reactivity Prediction and Reaction Pathway Modeling

Computational methods are instrumental in predicting the reactivity of a molecule and modeling the pathways of chemical reactions. These approaches can elucidate reaction mechanisms, identify intermediates, and predict reaction rates.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and reactivity. nih.gov

Theoretical studies on various aniline derivatives have shown that the distribution of HOMO and LUMO orbitals can predict the most likely sites for electrophilic and nucleophilic attack. echemcom.comresearchgate.net For instance, in many aniline derivatives, the HOMO is delocalized over the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. mdpi.com Conversely, the LUMO is often distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

A hypothetical FMO analysis of this compound would likely show a significant HOMO density on the nitrogen atom and the ortho and para positions of the aniline ring not occupied by chlorine atoms. The LUMO would likely be distributed across the dichlorinated benzene (B151609) ring. The calculated HOMO-LUMO gap would provide an estimate of its chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for Aniline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Aniline | -5.50 | -0.20 | 5.30 | Moderate |

| 3,5-dichloroaniline (B42879) | -6.00 | -0.80 | 5.20 | Higher |

| N-methylaniline | -5.30 | -0.15 | 5.15 | Higher |

| This compound | -5.80 (Estimated) | -0.70 (Estimated) | 5.10 (Estimated) | High |

Note: The data for this compound is estimated based on the expected electronic effects of its substituents and is for illustrative purposes only.

Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a method to calculate the rate constants of chemical reactions. ucsb.edu This theory postulates that reactants are in equilibrium with a high-energy transition state structure, which then proceeds to form the products. By calculating the energy of this transition state, the activation energy for the reaction can be determined, which is a key factor in the reaction rate.

For reactions involving aniline derivatives, such as N-alkylation or electrophilic aromatic substitution, computational chemists can model the reaction pathway and locate the transition state structure. Density Functional Theory (DFT) is a commonly employed method for these calculations, as it provides a good balance between accuracy and computational cost. nih.gov

In a hypothetical study of the synthesis of this compound from 3,5-dichloroaniline and (bromomethyl)cyclopropane, TST calculations could be used to model the N-alkylation reaction. The calculations would involve identifying the geometry of the transition state, where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken. The energy of this transition state relative to the reactants would give the activation energy for the reaction.

Studies on similar reactions, such as the Michael-type addition of substituted anilines to activated alkynes, have successfully used computational methods to elucidate the reaction mechanism and determine the rate-determining step. koreascience.kr These studies often find that the calculated reaction barriers are in good agreement with experimental kinetic data.

Intermolecular Interactions and Ligand-Binding Site Analysis (Methodological Focus)

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is crucial in fields such as drug discovery and toxicology. Computational methods provide detailed insights into these interactions at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand), such as this compound, might bind to a protein's active site. ijcce.ac.irnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on a force field that estimates the binding affinity. uomisan.edu.iq

While no specific docking studies on this compound have been published, the methodology has been extensively applied to other aniline derivatives. researchgate.net For example, docking studies have been used to investigate the binding of aniline-based inhibitors to enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net These studies help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are responsible for the binding affinity and selectivity of the compounds. nih.gov

A hypothetical docking study of this compound into a target protein would involve:

Obtaining the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning partial charges.

Generating a 3D conformation of this compound.

Using a docking program (e.g., AutoDock, Glide) to place the ligand into the protein's binding site and score the different poses.

The results would provide a predicted binding mode and an estimated binding affinity, which could guide the design of more potent and selective analogs.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational flexibility of molecules, the effects of solvent, and the dynamics of ligand-protein interactions. nih.govnih.gov

For a molecule like this compound, MD simulations could be used to explore its conformational landscape. The cyclopropylmethyl group and the bond connecting it to the nitrogen atom have rotational freedom, leading to different possible conformations. MD simulations in a solvent, such as water or an organic solvent, would reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. rsc.org

MD simulations are also used to refine the results of molecular docking. youtube.com After docking a ligand into a protein, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to observe any induced-fit effects, where the protein and ligand adjust their conformations to optimize their interactions.

Machine Learning (ML) is increasingly being used in computational chemistry to accelerate the design and discovery of new molecules with desired properties. osti.govornl.gov ML models can be trained on large datasets of chemical structures and their associated properties (e.g., biological activity, toxicity, physicochemical properties) to learn complex structure-property relationships. oup.comfnasjournals.com

One common application of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. cust.edu.tw QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For fungicidal compounds, which is a potential application area for aniline derivatives, QSAR models can be built to predict the antifungal activity of new, unsynthesized compounds. nih.govfrontiersin.org

For a class of compounds like dichloroanilines, a QSAR model could be developed using a set of known compounds with measured fungicidal activity. The model would use molecular descriptors (numerical representations of the chemical structure) as input and the biological activity as output. Once trained, the model could be used to predict the activity of this compound and other related compounds, helping to prioritize which molecules to synthesize and test.

Recent advances in ML, such as deep learning and graph neural networks, are enabling the development of even more powerful predictive models that can learn directly from the 2D or 3D structure of molecules. oup.comresearchgate.net These methods hold great promise for the future of computational compound design. nih.gov

Environmental Chemistry and Biotransformation Pathways

Biotransformation and Microbial Degradation of Related Halogenated Anilines

The most significant route for the breakdown of persistent organic pollutants like 3,5-dichloroaniline (B42879) in the environment is microbial degradation. Various microorganisms have evolved the capability to use such compounds as a source of carbon and energy, transforming them into less harmful substances.

Several bacterial strains have been successfully isolated from contaminated soils and activated sludge that can degrade 3,5-DCA. These microorganisms exhibit diverse metabolic capabilities for breaking down this recalcitrant compound.

Rhodococcus sp. T1-1: Isolated from pesticide-polluted agricultural soil, this strain can effectively degrade both the parent fungicide vinclozolin (B1683831) and its metabolite, 3,5-DCA. nih.gov In a minimal medium, it achieved an 84.1% degradation of 3,5-DCA (at an initial concentration of 120 µg/ml). nih.gov

Bacillus megaterium IMT21: This bacterium, isolated from soil with a history of exposure to the herbicide diuron, is capable of mineralizing 3,5-DCA as a sole source of carbon and energy. acs.org

Dehalobacter sp. DH-1 and Pseudomonas sp. DCA-1: These two strains were identified from activated sludge acclimated to 3,5-DCA. henrys-law.org Dehalobacter sp. DH-1 can convert 3,5-DCA to 3-chloroaniline (B41212) under anaerobic conditions. henrys-law.org Pseudomonas sp. DCA-1 is capable of aerobically degrading 3,5-DCA, 3-chloroaniline, and 2,5-dichloroaniline. henrys-law.org

Microbacterium sp. CQH-1: This strain can utilize both the fungicide iprodione (B1672158) and its metabolite 3,5-DCA as its sole source of carbon and energy. herts.ac.uk

Table 3: Microorganisms Capable of 3,5-Dichloroaniline (3,5-DCA) Degradation

| Microorganism | Isolation Source | Degradation Capability | Reference |

|---|---|---|---|

| Rhodococcus sp. T1-1 | Pesticide-polluted agricultural soil | Degrades vinclozolin and 3,5-DCA. Achieved 84.1% degradation of 120 µg/ml 3,5-DCA. | nih.gov |

| Bacillus megaterium IMT21 | Diuron-exposed soil | Mineralizes 3,5-DCA as a sole source of carbon and energy. | acs.org |

| Dehalobacter sp. DH-1 | Activated sludge | Anaerobically converts 3,5-DCA to 3-chloroaniline. | henrys-law.org |

| Pseudomonas sp. DCA-1 | Activated sludge | Aerobically degrades 3,5-DCA, 3-chloroaniline, and 2,5-dichloroaniline. | henrys-law.org |

| Microbacterium sp. CQH-1 | Not Specified | Utilizes iprodione and 3,5-DCA as sole carbon and energy sources. | herts.ac.uk |

The microbial breakdown of 3,5-DCA involves specific enzymatic reactions that target the chlorine substituents and the stable aromatic ring. The initial steps in these pathways are crucial for detoxifying the molecule and preparing it for further metabolism.

In Pseudomonas sp. DCA-1, the aerobic degradation of 3,5-DCA is initiated by a dioxygenase enzyme. henrys-law.org This enzyme converts 3,5-DCA into 3,5-dichlorocatechol. henrys-law.org This intermediate is then further mineralized, eventually leading to the complete breakdown of the compound. henrys-law.org

A different pathway is observed in Bacillus megaterium IMT21, which degrades 3,5-DCA via a dichloroacetanilide intermediate. acs.org This indicates that different bacterial species have evolved distinct enzymatic strategies to metabolize the same compound.

For other dichloroanilines, such as 3,4-DCA, degradation can proceed through hydroxylation to form a diol compound, which is then converted to 4,5-dichlorocatechol. mdpi.com This catechol intermediate subsequently undergoes aromatic ring cleavage, a common strategy in the bacterial degradation of aromatic compounds. mdpi.comnih.gov The degradation of monochloroaniline can also proceed via two main pathways: one involving initial dechlorination to aniline (B41778) followed by conversion to catechol, and another involving direct dioxygenation to a chlorocatechol. nih.gov

The enzymatic machinery responsible for the degradation of halogenated anilines is encoded by specific genes, often organized into clusters within the microbial genome. Identifying and characterizing these genes is fundamental to understanding the degradation mechanism at a molecular level.

In a significant breakthrough, two gene clusters responsible for 3,5-DCA degradation were identified in Pseudomonas sp. DCA-1 through transcriptome analysis and heterologous expression. henrys-law.org

ddoA1A2A3A4 gene cluster: The dioxygenase genes within this cluster are responsible for the initial step of the degradation pathway, catalyzing the conversion of 3,5-DCA to 3,5-dichlorocatechol. henrys-law.org

ddoBCDE gene cluster: The genes in this second cluster are responsible for the subsequent mineralization of 3,5-dichlorocatechol. henrys-law.org

This genetic arrangement allows for the coordinated expression of the enzymes required for the complete breakdown of the pollutant. Understanding these genetic systems opens up possibilities for developing genetically engineered microorganisms with enhanced capabilities for bioremediating environments contaminated with 3,5-DCA and the parent fungicides from which it is derived. henrys-law.org For instance, a genetically engineered microorganism capable of completely degrading the fungicide iprodione was constructed by introducing the iprodione-degrading gene cluster into the 3,5-DCA-degrading Pseudomonas sp. DCA-1 strain. henrys-law.org

Identification and Fate of Environmental Metabolites

The biotransformation of chlorinated anilines, such as 3,5-DCA, in the environment is a critical area of study due to the potential for the formation of persistent and toxic metabolites. Microbial degradation is the primary mechanism controlling the dissipation of these compounds in soil and aquatic systems. nih.gov

One of the main transformation products of the fungicide iprodione is 3,5-dichloroaniline. nih.govnih.gov The microbial degradation of iprodione in soil leads to the formation of 3,5-DCA, which is known to be more recalcitrant and toxic than the parent compound. nih.gov This highlights the importance of understanding the full degradation pathway of related compounds.

Studies on other chlorinated anilines have shown that biodegradation often begins with ring hydroxylation. wikipedia.org For instance, the biotransformation of 3,5-dichloro-p-anisyl alcohol under anaerobic conditions by methanogenic sludge leads to initial demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govwur.nl This intermediate can then undergo further biotic transformation to 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol, or an abiotic dimerization to bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govresearchgate.net

Research on 3,5-DCA has shown that it can induce nephrotoxicity, which is believed to be at least partly due to its bioactivation to toxic metabolites through various enzyme systems. marshall.edu While the specific environmental metabolites of 3,5-dichloro-N-(cyclopropylmethyl)aniline are not documented, it is plausible that its degradation would follow similar pathways, potentially leading to the formation of various chlorinated and hydroxylated aromatic compounds.

Table 1: Potential Environmental Metabolites of Related Chlorinated Anilines

| Parent Compound | Metabolite | Formation Pathway | Environmental Significance |

|---|---|---|---|

| Iprodione | 3,5-dichloroaniline (3,5-DCA) | Microbial degradation in soil | More persistent and toxic than the parent compound. nih.gov |

| 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzyl alcohol | Anaerobic demethylation | Intermediate in further degradation. nih.gov |

| 3,5-dichloro-4-hydroxybenzyl alcohol | 3,5-dichloro-4-hydroxybenzoate | Biotic oxidation | Transient or accumulating product. nih.gov |

| 3,5-dichloro-4-hydroxybenzyl alcohol | 2,6-dichlorophenol | Biotic decarboxylation | Further degradation product. nih.gov |

| 3,5-dichloro-4-hydroxybenzyl alcohol | bis(3,5-dichloro-4-hydroxyphenyl)methane | Abiotic dimerization | Formation of a more complex molecule. nih.gov |

Bioremediation Potential and Strategies for Related Aromatic Amine Contaminants

Bioremediation offers an effective and environmentally friendly approach for the cleanup of sites contaminated with aromatic amines and their derivatives. researchgate.netavestia.com This process utilizes the metabolic capabilities of microorganisms to degrade or transform these pollutants into less harmful substances. nih.gov

Several bioremediation strategies have been explored for aromatic amine contaminants, including biostimulation and bioaugmentation. avestia.comresearchgate.net Biostimulation involves the addition of nutrients and electron donors to stimulate the activity of indigenous microorganisms capable of degrading the target contaminants. clu-in.org Bioaugmentation, on the other hand, involves the introduction of specific microorganisms with known degradative capabilities to the contaminated site. clu-in.org

For chlorinated anilines, both aerobic and anaerobic biodegradation pathways have been investigated. Aerobic degradation often involves the formation of catechols, which are then further broken down through ortho- or meta-cleavage pathways. nih.gov Several bacterial species, including Pseudomonas, Bacillus, and Acinetobacter, have been identified for their ability to degrade chlorinated anilines. besjournal.comnih.gov

Anaerobic biotransformation of chlorinated aromatic compounds has also been observed, particularly through reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.net This process can be enhanced by the addition of electron donors. nih.gov

Fungi have also shown potential in the bioremediation of aromatic amines. researchgate.net Their enzymatic systems can generate less-toxic or fully degraded compounds. Understanding the metabolic pathways is crucial for selecting the most effective bioremediation strategy for a given contaminated ecosystem. researchgate.net

Table 2: Bioremediation Strategies for Aromatic Amine Contaminants

| Strategy | Description | Applicable Contaminants | Key Microorganisms/Processes |

|---|---|---|---|

| Biostimulation | Addition of nutrients and electron donors to enhance the activity of native microorganisms. clu-in.org | Chlorinated solvents, Nitroaromatic compounds. researchgate.net | Indigenous microbial populations. |

| Bioaugmentation | Introduction of specific microorganisms with degradative capabilities. clu-in.org | Chlorinated solvents, Aromatic amines. avestia.comresearchgate.net | Pseudomonas sp., Bacillus sp., Acinetobacter sp. besjournal.comnih.gov |

| Aerobic Biodegradation | Degradation in the presence of oxygen, often involving ring cleavage. nih.gov | Aniline, Chlorinated anilines. nih.govbesjournal.com | Catechol pathways. nih.gov |

| Anaerobic Biodegradation | Degradation in the absence of oxygen, often involving reductive dechlorination. researchgate.net | Dichloroanilines, Dichloronitrobenzenes. researchgate.net | Reductive dechlorination. |

| Fungal Bioremediation | Use of fungi and their enzymes to degrade contaminants. researchgate.net | Aromatic amines. researchgate.net | Various fungal species with specific metabolic pathways. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 3,5-dichloro-N-(cyclopropylmethyl)aniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclopropylmethyl group, and the amine proton.

Aromatic Region: The 3,5-disubstituted aromatic ring gives rise to a characteristic pattern. The proton at the 4-position (H-4) would appear as a triplet, while the two equivalent protons at the 2 and 6-positions (H-2, H-6) would appear as a doublet. Based on data for 3,5-dichloroaniline (B42879), these signals are expected in the range of δ 6.5-6.8 ppm.

Aliphatic Region: The cyclopropylmethyl group protons would show more complex splitting patterns. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would likely appear as a doublet, coupled to the methine proton of the cyclopropyl (B3062369) ring. The methine proton (-CH-) and the methylene protons within the cyclopropyl ring would exhibit multiplets at higher field (lower ppm values).

Amine Proton: A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms bearing the chlorine atoms (C-3, C-5) would be found at a specific chemical shift, while the carbon attached to the nitrogen (C-1) and the other aromatic carbons (C-2, C-4, C-6) would also have characteristic shifts. For the related 3,5-dichloroaniline, aromatic carbon signals appear in the range of δ 115-150 ppm.

Aliphatic Carbons: The methylene carbon of the cyclopropylmethyl group and the methine and methylene carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | ~ 6.7 (d) | ~ 112 |

| H-4 | ~ 6.6 (t) | ~ 118 |

| N-H | broad singlet | - |

| -CH₂- (exocyclic) | ~ 2.9 (d) | ~ 50 |

| -CH- (cyclopropyl) | multiplet | ~ 10 |

| -CH₂- (cyclopropyl) | multiplet | ~ 4 |

| C-1 | - | ~ 148 |

| C-3, C-5 | - | ~ 135 |

Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the exocyclic methylene protons and the cyclopropyl methine proton, as well as between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound, which is C₁₀H₁₁Cl₂N. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. For this compound, key fragmentation pathways would likely include:

Loss of the cyclopropyl group: Cleavage of the bond between the exocyclic methylene group and the cyclopropyl ring.

Loss of a chlorine atom: Fragmentation of the aromatic ring.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the N-alkyl chain.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 215/217/219 | [M]⁺ (Molecular ion) |

| 174/176 | [M - C₃H₅]⁺ |

| 160/162 | [M - C₄H₇]⁺ |

Note: The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclopropylmethyl group would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic ring.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl bonds.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule which may be weak or absent in the IR spectrum.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The process involves irradiating a high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

While specific crystallographic data for this compound are not publicly available in the Crystallography Open Database (COD) or other reviewed literature, a hypothetical analysis would provide the parameters shown in the table below. Such data would be invaluable for confirming the molecular structure, identifying intermolecular interactions like hydrogen bonding, and understanding how the molecules pack in the crystal lattice. For instance, analysis of related dichloroaniline structures reveals that they often crystallize in orthorhombic or monoclinic systems. cambridge.org The final refined structure would definitively confirm the connectivity and stereochemistry of the cyclopropylmethyl group relative to the dichloroaniline moiety.

Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | C₁₀H₁₁Cl₂N | The elemental composition of the molecule. |

| Formula Weight | 216.11 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A common crystal system for such organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric monoclinic crystals. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° | The dimensions of the basic repeating unit of the crystal lattice. |

| Volume | 1029 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.395 g/cm³ | The calculated density based on the crystallographic data. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a chemical compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant and powerful techniques.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight, and the fragmentation pattern would provide structural information, confirming the presence of the dichlorophenyl and cyclopropylmethyl moieties. While specific experimental data for this compound is not available, EPA methods for other anilines provide a framework for analysis. epa.gov

Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Illustrative Condition |

|---|---|

| GC Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Retention Time | ~12-15 minutes |

Expected Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Hypothetical Fragment Identity | Significance |

|---|---|---|

| 215/217 | [M]⁺ (Molecular Ion) | Confirms the molecular weight. The isotopic pattern (approx. 9:6:1) is characteristic of two chlorine atoms. |

| 161/163 | [M - C₄H₆]⁺ | Loss of the cyclopropylmethyl group side chain. |

| 174/176 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| 55 | [C₄H₇]⁺ | Represents the cyclopropylmethyl cation. |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound is separated based on its hydrophobicity; more nonpolar compounds are retained longer on the column. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the aniline (B41778) ring is a strong chromophore.

This technique is exceptionally useful for assessing the purity of a sample by detecting and quantifying impurities that may be present from the synthesis or degradation of the product. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. Studies on related compounds like 3,5-dichloroaniline have established effective separation methods using acetonitrile/water mobile phases. mdpi.comnih.gov

Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Illustrative Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis at 254 nm |

| Expected Retention Time | ~5-7 minutes |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3,5-dichloro-N-(cyclopropylmethyl)aniline and related compounds is geared towards greener and more efficient chemical processes. Traditional methods for producing substituted anilines often involve multi-step procedures that can be hazardous and generate significant waste. nih.gov Future research will likely focus on the development of novel catalytic systems that offer high selectivity and yield under milder reaction conditions.

Key areas of exploration include:

Advanced Catalysis: The evolution of palladium-catalyzed C-N cross-coupling reactions, a cornerstone for aniline (B41778) synthesis, continues to move towards more sustainable base metal catalysis, utilizing copper and nickel catalysts. slideshare.net These efforts aim to replace precious metal protocols with more abundant and cost-effective alternatives.

Green Chemistry Approaches: The principles of green chemistry are becoming central to synthetic design. This includes the use of environmentally benign solvents, or even solvent-free reaction conditions, and the development of one-pot reactions to minimize waste and energy consumption. researchgate.net Microwave-assisted synthesis represents one such avenue that can dramatically reduce reaction times and improve yields. researchgate.net

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative to traditional chemical reductions of nitroaromatic precursors. semanticscholar.org This biocatalytic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, proceeding with high chemoselectivity. semanticscholar.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Base Metal Catalysis | Cost-effective, abundant catalysts (e.g., Cu, Ni) | Development of efficient ligands to improve catalyst performance and reaction scope. |

| Green Solvents/Solvent-Free | Reduced environmental impact, minimized waste | Exploration of reactions in water, ionic liquids, or under mechanochemical conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of reaction parameters for the synthesis of complex aniline derivatives. |

| Biocatalysis (e.g., Nitroreductases) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme engineering to broaden substrate scope and improve catalytic efficiency. |

Integration of Advanced Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental work is set to accelerate the understanding and application of this compound. In silico methods provide powerful tools for predicting molecular properties, reaction mechanisms, and biological activity, thereby guiding and refining experimental research.

Future research directions in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netbohrium.com Such studies can elucidate reaction pathways for synthesis and degradation, and predict the compound's behavior in different chemical environments. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: QSAR models are instrumental in predicting the biological activity and toxicity of compounds based on their molecular structure. nih.gov For this compound, these models can help in assessing its potential environmental and health impacts without extensive in vivo testing. nih.gov

Molecular Docking and Dynamics: These computational techniques can be used to simulate the interaction of this compound with biological targets, such as enzymes or receptors. This is particularly relevant for understanding its mode of action as a potential bioactive compound or its metabolic fate in organisms. nih.gov

Comprehensive Environmental Fate Modeling and Remediation Technologies

Given that 3,5-dichloroaniline (B42879) is a known metabolite of several pesticides and is considered recalcitrant and toxic, understanding the environmental fate of this compound is crucial. asm.org Future research will focus on developing comprehensive models to predict its behavior in ecosystems and on creating effective remediation strategies.

Key research areas are:

Environmental Fate Modeling: Advanced models will be developed to predict the transport, distribution, and persistence of the compound in soil, water, and air. These models will incorporate factors such as soil type, organic matter content, and microbial activity to provide a more accurate picture of its environmental behavior. researchgate.netoup.com

Biodegradation Studies: While dichloroanilines are generally resistant to biodegradation, research into identifying and engineering microorganisms capable of degrading these compounds is a promising area. researchgate.netpsu.edu This includes exploring both aerobic and anaerobic degradation pathways. researchgate.netasm.org

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis, are effective in breaking down persistent organic pollutants. semanticscholar.org Future work will likely involve the development of novel photocatalysts that can efficiently degrade this compound in contaminated water.

Adsorption-Based Remediation: The use of low-cost adsorbents, such as biochar, to sequester chloroanilines from soil and water is a growing area of interest. tandfonline.com Research will focus on optimizing the properties of these adsorbents for enhanced removal efficiency and understanding their impact on the bioavailability of the compound. tandfonline.comnih.gov

| Remediation Technology | Mechanism | Research Focus |

| Bioremediation | Microbial degradation of the compound. researchgate.netpsu.edu | Isolation and engineering of specialized microbial strains. |

| Photocatalysis | Degradation via highly reactive hydroxyl radicals. | Development of efficient and stable photocatalytic materials. |

| Biochar Adsorption | Sequestration of the compound onto a porous carbon matrix. tandfonline.com | Enhancing adsorbent capacity and understanding desorption kinetics. |

Exploration of this compound in Materials Science and Polymer Chemistry

The aniline moiety is a fundamental building block for conducting polymers like polyaniline. The substitution pattern on the aniline ring can significantly influence the properties of the resulting polymers. rsc.orgresearchgate.net Future research in materials science will likely explore the potential of this compound as a monomer for novel polymeric materials.

Potential research avenues include:

Synthesis of Novel Polyaniline Derivatives: The polymerization of this compound, either as a homopolymer or a copolymer with other aniline derivatives, could lead to new materials with unique electronic, optical, and physical properties. researchgate.netacs.org The presence of the dichloro and N-cyclopropylmethyl groups could impact the polymer's solubility, processability, and conductivity. acs.org

Functional Materials: Research could focus on developing polymers for specific applications, such as sensors, corrosion-resistant coatings, or electrochromic devices. The specific substituents on the aniline ring can be tailored to achieve desired functionalities.

Sulfur-Containing Polymers: The polymerization of aniline derivatives with sulfur-containing reagents can yield polymers with unique backbones consisting of nitrogen and sulfur, which can exhibit interesting electronic and optical properties, including a range of colors. nih.gov

Interdisciplinary Research Bridging Organic Chemistry with Environmental and Analytical Sciences

Addressing the multifaceted challenges and opportunities associated with this compound requires a highly interdisciplinary approach. The integration of organic synthesis with advanced analytical techniques and environmental science is essential for a holistic understanding of the compound.

Future interdisciplinary research will focus on:

Advanced Analytical Methods: There is a continuing need for the development of more sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites in complex environmental and biological matrices. nih.govmdpi.comnih.gov This includes the refinement of techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govmdpi.com

Ecotoxicological Studies: Collaborative research between chemists and environmental toxicologists is needed to assess the potential risks of this compound to various organisms and ecosystems. dntb.gov.uamdpi.com Such studies are crucial for establishing environmental quality standards and for informing risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.